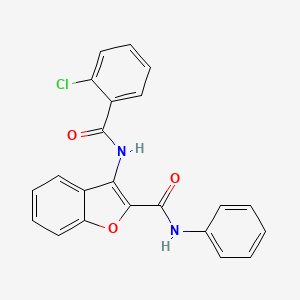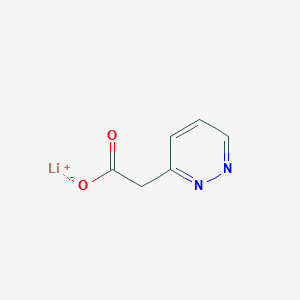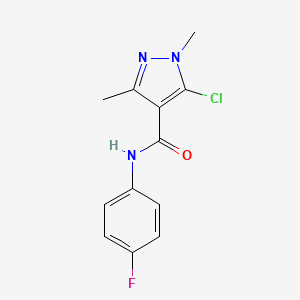
5-Chloro-N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide, or 5-CNFP-DMP, is a synthetic compound that has been used in scientific research and laboratory experiments. It is a heterocyclic compound, meaning it has atoms of at least two different elements as part of its ring structure. As such, it has a wide range of applications in both biochemical and physiological research.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
The disposition and metabolism of related compounds have been extensively studied, providing insights into their pharmacological properties. For example, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist with a similar chemical structure, was investigated in humans. The study revealed that elimination occurred mainly via feces, with a significant portion undergoing metabolic transformations to form various metabolites. This research highlights the complex biotransformation pathways these compounds can undergo in the human body, which is crucial for understanding their pharmacological activity and safety profile (Renzulli et al., 2011).
Environmental Exposure and Safety
The environmental exposure to various chemicals, including organophosphorus and pyrethroid pesticides, has been a concern due to their potential neurotoxic effects. Studies like the one conducted on South Australian preschool children to assess their exposure to neurotoxic insecticides shed light on the importance of monitoring and regulating the use of these compounds. Such research is essential for developing public health policies to minimize exposure and protect vulnerable populations (Babina et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 5-Chloro-N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide, also known as CP-320626, is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose.
Mode of Action
It is known that it interacts with its target, the glycogen phosphorylase, muscle form . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing the process of glycogenolysis.
Biochemical Pathways
The biochemical pathways affected by CP-320626 are related to glycogen metabolism. By targeting the Glycogen phosphorylase, muscle form, CP-320626 may influence the breakdown of glycogen, affecting the availability of glucose-1-phosphate and glucose in the body .
Result of Action
The molecular and cellular effects of CP-320626’s action are likely related to its influence on glycogen metabolism. By interacting with Glycogen phosphorylase, muscle form, the compound may affect the availability of glucose in the body, which could have various downstream effects .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Chloro-N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide vary with different dosages in animal models
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
5-chloro-N-(4-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O/c1-7-10(11(13)17(2)16-7)12(18)15-9-5-3-8(14)4-6-9/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWNRTDYIVBMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2813832.png)
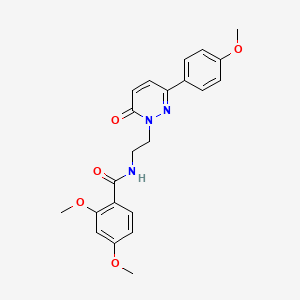
![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)
![(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2813839.png)
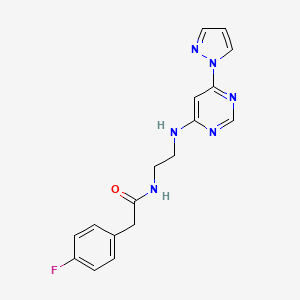
![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)
![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)
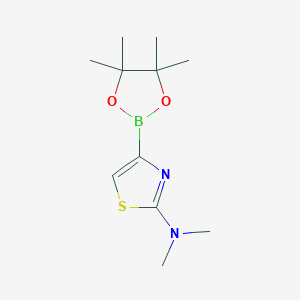
![4-ethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2813845.png)

